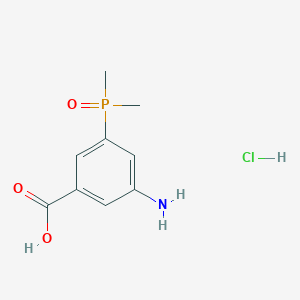![molecular formula C18H22N2OS2 B2576302 2-(イソプロピルチオ)-6-メチル-3-フェネチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 896677-08-0](/img/structure/B2576302.png)
2-(イソプロピルチオ)-6-メチル-3-フェネチル-6,7-ジヒドロチエノ[3,2-d]ピリミジン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound featuring a unique thienopyrimidine core. Its structure incorporates elements that confer a rich chemistry, making it an intriguing subject for research across various scientific fields.
科学的研究の応用
Chemistry: Utilized as a precursor or intermediate in the synthesis of more complex molecules, it aids in studying reaction mechanisms and developing new synthetic methodologies. Biology: The compound's unique structure makes it a candidate for biological activity screening, particularly in enzyme inhibition or receptor binding studies. Medicine: Potential therapeutic applications are being explored, particularly in the areas of anti-inflammatory or anticancer drug development. Industry: Its derivatives may serve as key components in materials science, including the development of new polymers or specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions, starting from simpler precursor compounds. The key steps include the formation of the thienopyrimidine core, followed by functional group modifications to introduce the isopropylthio, methyl, and phenethyl groups. Typical conditions involve the use of organic solvents, catalysts, and controlled temperature environments to ensure high yields and purity.
Industrial Production Methods: Scaling up the production for industrial purposes requires optimization of reaction conditions and the use of industrial-grade reagents and equipment. Batch reactors or continuous flow reactors may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: This compound undergoes a variety of chemical reactions including:
Oxidation: : Typically involves reagents like hydrogen peroxide or KMnO₄, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Commonly uses agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thieno or pyrimidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions, facilitated by halogenating agents or bases.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide in an aqueous medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenation agents such as bromine in carbon tetrachloride.
Major Products Formed: The reactions yield derivatives where functional groups are modified, such as sulfoxides, sulfones, or halogen-substituted analogs.
作用機序
The mechanism of action for 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets. The thienopyrimidine core allows for high binding affinity to various biological receptors or enzymes, modulating their activity and leading to desired biochemical effects. Molecular docking studies often reveal interactions with amino acid residues within the active sites of proteins.
類似化合物との比較
Compared to other thienopyrimidine derivatives, 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its isopropylthio and phenethyl groups, which enhance its reactivity and potential biological activity. Similar compounds include:
2-amino-3-cyano-4-phenylthieno[3,2-d]pyrimidine
2-methylthio-3-phenyl-4H-thieno[3,2-d]pyrimidin-4-one
These similar compounds often have different substituents that modify their chemical and biological properties, making each unique in its applications and effects.
特性
IUPAC Name |
6-methyl-3-(2-phenylethyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-12(2)22-18-19-15-11-13(3)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRGSDCFZFTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC(C)C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)




![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)
![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2576232.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2576236.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)
